molecular formula C16H12F2N2O B12025706 (1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618444-38-5

(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12025706
CAS No.: 618444-38-5
M. Wt: 286.28 g/mol
InChI Key: VNMZKFVRJLVRFG-UHFFFAOYSA-N
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Description

(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a compound belonging to the class of pyrazoles, which are five-membered nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a pyrazole ring, with a methanol group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution, and the product is obtained through crystallization . The general reaction scheme is as follows:

    Step 1: Condensation of 4,4’-difluoro chalcone with hydrazine hydrate.

    Step 2: Cyclization to form the pyrazole ring.

    Step 3: Introduction of the methanol group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The fluorine atoms on the phenyl rings enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

618444-38-5

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

[1,3-bis(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12F2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2

InChI Key

VNMZKFVRJLVRFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)F

Origin of Product

United States

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